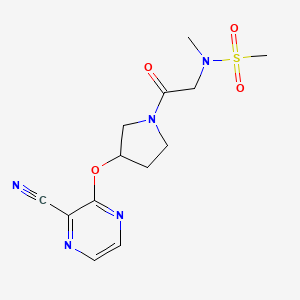
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, also known as 5-HT2A receptor agonist, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves binding to the (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine receptor, which is a G protein-coupled receptor that is found in the central nervous system. This binding leads to the activation of various intracellular signaling pathways, which can have a wide range of effects on cellular function.
Efectos Bioquímicos Y Fisiológicos
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been found to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and modulation of neuronal activity. These effects can be used to study a wide range of biological processes, including learning and memory, mood regulation, and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine in lab experiments is its high affinity for the (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine receptor, which allows for precise and specific targeting of this receptor. However, one limitation of this compound is its potential for off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, including studies of its effects on other receptor systems, investigations of its potential therapeutic applications, and exploration of its use as a tool for understanding the structure and function of the central nervous system. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves several steps, including the preparation of starting materials and the use of various chemical reactions. One common method involves the use of a Grignard reagent to react with an appropriate aldehyde, followed by reduction and purification steps.
Aplicaciones Científicas De Investigación
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been used in a wide variety of scientific research applications, including studies of the central nervous system, drug discovery, and pharmacology. This compound has been found to have a high affinity for the (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine receptor, which is involved in a number of important physiological processes.
Propiedades
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGMPHOYKKJHT-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2592350.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)
![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)
![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)


![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)